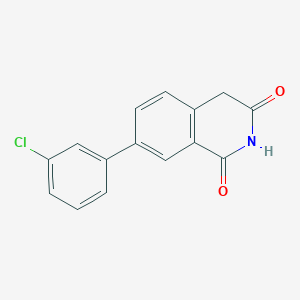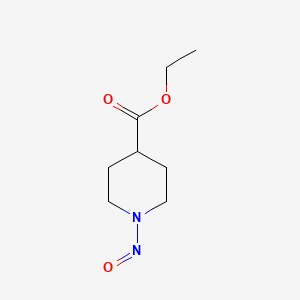
7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (7-CPT-D) is a synthetic monocyclic heterocyclic compound that has been studied for its potential applications in a variety of fields, including biomedical research, drug development, and laboratory experiments. Its unique properties and diverse potential applications make 7-CPT-D an attractive research target.
Scientific Research Applications
7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been studied for its potential applications in a variety of scientific research fields. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has also been studied for its potential to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, which has been implicated in the regulation of mood and behavior.
Mechanism of Action
The exact mechanism of action of 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is not yet fully understood. However, it is believed that 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione binds to and inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which is believed to lead to the observed effects of 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione. In addition, 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is believed to bind to and inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been studied for its potential effects on biochemical and physiological processes. It has been shown to have a stimulatory effect on the release of acetylcholine in the brain, which is believed to lead to increased alertness and improved cognitive function. In addition, 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This is believed to lead to an increase in the concentration of these neurotransmitters in the brain, which is thought to result in improved mood and behavior.
Advantages and Limitations for Lab Experiments
7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. In addition, 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is relatively stable and can be stored for extended periods of time without significant degradation. A limitation of 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is that it is not available commercially, which can make it difficult to acquire for laboratory experiments.
Future Directions
The potential applications of 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione are still being explored. One potential future direction is to study the effects of 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione on other biochemical and physiological processes, such as the regulation of hormones and the immune system. In addition, further research could be done to explore the potential therapeutic applications of 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, such as its use in the treatment of neurological disorders. Finally, the potential for 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione to be used as a drug delivery system could be explored, as this could have significant implications for the treatment of various diseases.
Synthesis Methods
7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-chloroaniline with 1,2,3,4-tetrahydroisoquinoline-1,3-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as ethanol or dimethylformamide at a temperature of 80-100°C. This method has been used to produce 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione in yields of up to 95%.
properties
IUPAC Name |
7-(3-chlorophenyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-12-3-1-2-9(6-12)10-4-5-11-8-14(18)17-15(19)13(11)7-10/h1-7H,8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJMSNNSKZRBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC(=CC=C3)Cl)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate](/img/structure/B6600708.png)
![N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride](/img/structure/B6600727.png)


![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)
![5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B6600756.png)
![(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B6600757.png)
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers](/img/structure/B6600766.png)



![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)
